Chiral Configuration: (5S) vs. (5R) Enantiomer for Antibiotic Intermediate Synthesis
The (5S) configuration is mandatory for conversion to the bioactive antibiotic indolmycin. The (5R) enantiomer (CHEBI:182541) [1] would lead to the incorrect stereoisomer of the final drug. The patented synthetic route for indolmycin uses a chiral starting material, ethyl (2S,3R)-2,3-dihydroxybutanoate, to establish the (5S) center in the resulting amino oxazolone (VII) [2]. No equivalent synthetic utility or biological data has been reported for the (5R) enantiomer.
| Evidence Dimension | Stereochemical configuration at the 5-position |
|---|---|
| Target Compound Data | (5S) |
| Comparator Or Baseline | (5R)-2-Amino-5-(1H-indol-3-ylmethyl)-1,3-oxazol-4-one (CHEBI:182541) |
| Quantified Difference | Opposite chirality; leads to incorrect diastereomer of indolmycin |
| Conditions | Patent-defined synthesis of indolmycin (US 6,169,102) [2] |
Why This Matters
For procurement, the (5S) enantiomer is the sole viable precursor for the established synthesis of the antibiotic indolmycin; the (5R) enantiomer is a useless stereoisomer for this application.
- [1] ChEBI. (5R)-2-Amino-5-(1H-indol-3-ylmethyl)-1,3-oxazol-4-one (CHEBI:182541). View Source
- [2] Drug Synthesis Database. Indolmycin, PA-155A, TAK-083. Synthesis Route 1. View Source
